Magnesium, bromo(3-bromophenyl)-
Overview
Description
Scientific Research Applications
Organic Synthesis Applications
Magnesium-based reagents, such as bromophenyl magnesium, are crucial in organic synthesis for constructing complex molecules. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride demonstrates its utility in synthesizing functionalized pyridine derivatives, which are key intermediates in pharmaceuticals like Lonafarnib, an anticancer agent (Song et al., 2004). Additionally, bromophenyl magnesium reagents have been used for regioselective ring-opening reactions, further highlighting their versatility in organic synthesis (Hebeisen et al., 2011).
Materials Science and Coordination Chemistry
Magnesium-based compounds also find applications in materials science and coordination chemistry. For instance, magnesium(II) complexes derived from bromophenyl groups exhibit promising photo-physical, antioxidant, and antifungal properties, making them suitable for various technological applications (Amiri et al., 2021). Moreover, the synthesis of para-bromophenyl[tris(pyrazolyl)]borate complexes of magnesium highlights their potential as ligands in bioorganometallic systems, which could have implications in medicinal chemistry and catalysis (Zagermann et al., 2009).
Biomedical Applications
In the biomedical domain, magnesium-based biomaterials are being explored for their biocompatibility and potential as biodegradable implants. Magnesium alloys, due to their similar mechanical properties to human bone and biodegradability, are considered promising candidates for orthopedic applications. Research has focused on controlling the degradation rate of magnesium to ensure it matches the healing process, eliminating the need for secondary surgeries (Sezer et al., 2018). Additionally, the role of magnesium in stabilizing amorphous calcium carbonate in biomineralization processes highlights its significance in developing biomimetic materials (Politi et al., 2010).
Mechanism of Action
Target of Action
Magnesium, bromo(3-bromophenyl)-, also known as 4-Bromophenylmagnesium bromide , is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of these reagents are electrophilic carbon atoms found in carbonyl groups .
Mode of Action
The mode of action of Magnesium, bromo(3-bromophenyl)- involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The resulting compound after the reaction is typically a secondary or tertiary alcohol .
Biochemical Pathways
The use of Magnesium, bromo(3-bromophenyl)- in biochemical pathways often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . This reaction is widely used in organic synthesis, including the pharmaceutical industry .
Pharmacokinetics
It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it is typically prepared and used in an inert atmosphere to prevent degradation . The compound’s reactivity also suggests that it would likely be rapidly metabolized in biological systems.
Result of Action
The primary result of the action of Magnesium, bromo(3-bromophenyl)- is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals . The ability to form carbon-carbon bonds makes Grignard reagents a valuable tool in organic synthesis .
Action Environment
The action of Magnesium, bromo(3-bromophenyl)- is highly dependent on the environment. As mentioned, it is sensitive to air and moisture, requiring an inert atmosphere for its preparation and use . Additionally, the temperature and solvent used can also impact the reaction. Common solvents include diethyl ether and tetrahydrofuran (THF), which can solvate the magnesium (II) center .
properties
IUPAC Name |
magnesium;bromobenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGHCVMWTQXPOV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2Mg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo(3-bromophenyl)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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